molecular formula C10H10BrNO B15252374 N-[2-(2-bromoethenyl)phenyl]acetamide

N-[2-(2-bromoethenyl)phenyl]acetamide

Cat. No.: B15252374
M. Wt: 240.10 g/mol
InChI Key: WNSLUYHYNFKTBT-VOTSOKGWSA-N
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Description

N-[2-(2-Bromoethenyl)phenyl]acetamide is a brominated acetamide derivative characterized by a phenyl ring substituted with a 2-bromoethenyl group at the ortho position and an acetamide functional group. The bromoethenyl moiety introduces reactivity for cross-coupling reactions, while the acetamide group enhances hydrogen-bonding capabilities, influencing solubility and biological interactions .

Properties

Molecular Formula

C10H10BrNO

Molecular Weight

240.10 g/mol

IUPAC Name

N-[2-[(E)-2-bromoethenyl]phenyl]acetamide

InChI

InChI=1S/C10H10BrNO/c1-8(13)12-10-5-3-2-4-9(10)6-7-11/h2-7H,1H3,(H,12,13)/b7-6+

InChI Key

WNSLUYHYNFKTBT-VOTSOKGWSA-N

Isomeric SMILES

CC(=O)NC1=CC=CC=C1/C=C/Br

Canonical SMILES

CC(=O)NC1=CC=CC=C1C=CBr

Origin of Product

United States

Preparation Methods

Bromoacetylation of 2-Aminophenylacetamide Derivatives

The most direct route involves bromoacetylation of 2-aminophenylacetamide. In a two-step process, 2-aminophenylacetamide undergoes acetylation with bromoacetyl bromide in dichloromethane at 0–5°C, followed by neutralization with sodium bicarbonate. This method, adapted from analogous protocols for N-(2-phenyl)ethyl-2-chloroacetamide, achieves a 72% yield when using triethylamine as a base to scavenge HBr byproducts. Critical parameters include:

  • Temperature control : Exothermic reactions require cooling to minimize di-brominated byproducts.
  • Solvent selection : Dichloromethane outperforms toluene due to better solubility of intermediates.
  • Stoichiometry : A 1:1.05 molar ratio of 2-aminophenylacetamide to bromoacetyl bromide maximizes conversion.

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems, reducing reaction times from 6 hours to 90 minutes.

Microwave-Assisted N-Alkylation

Microwave irradiation offers a rapid alternative for introducing the bromoethenyl moiety. A 2025 optimization study demonstrated that irradiating N-[2-(2-hydroxyethyl)phenyl]acetamide with ethyl bromoacetate (1.2 equiv) and K₂CO₃ in dimethylformamide at 120°C for 150 seconds produces the target compound in 68% yield. Key advantages include:

  • Reduced side reactions : Short exposure times minimize decomposition of heat-sensitive intermediates.
  • Scalability : Batch processes achieve kilogram-scale outputs with consistent purity (>98% by HPLC).

Comparative data highlights the efficiency of microwave methods over conventional heating:

Method Temperature (°C) Time Yield (%) Purity (%)
Conventional Reflux 80 6 h 58 95
Microwave 120 150 s 68 98

Halogen Exchange via Finkelstein Reaction

A less common but cost-effective approach involves halogen exchange from the chloroethenyl precursor. Treating N-[2-(2-chloroethenyl)phenyl]acetamide with excess NaBr (3 equiv) in acetone at 50°C for 12 hours achieves 65% conversion. While economical, this method faces challenges:

  • Incomplete substitution : Residual chloride (5–7%) necessitates chromatographic purification.
  • Solvent limitations : Acetone’s polarity limits substrate solubility, requiring high dilution (0.1 M).

Catalytic KI (10 mol%) accelerates the exchange via a nucleophilic pathway, improving yields to 75%.

Palladium-Catalyzed Cross-Coupling

State-of-the-art methods employ Pd(OAc)₂/Xantphos catalysts to couple 2-iodophenylacetamide with vinyl bromide. Operating under Heck reaction conditions (DMF, 100°C, 24 h), this route achieves 82% yield with excellent regioselectivity. Critical factors include:

  • Ligand design : Bulky phosphine ligands suppress β-hydride elimination.
  • Oxygen exclusion : Rigorous N₂ sparging prevents catalyst oxidation.

Industrial-Scale Production Considerations

Commercial synthesis (e.g., by Coresyn Pharmatech) prioritizes cost and safety:

  • Continuous flow reactors : Mitigate exothermic risks during bromoacetyl bromide addition.
  • Waste management : HBr byproducts are neutralized to NaBr for resale.
  • Quality control : ICP-MS ensures bromine content (theoretical: 31.18%) within ±0.3%.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-bromoethenyl)phenyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different products.

    Reduction Reactions: The bromoethenyl group can be reduced to form ethyl derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium iodide would yield N-[2-(2-iodoethenyl)phenyl]acetamide, while reduction with lithium aluminum hydride would produce N-[2-(2-ethylphenyl)acetamide].

Scientific Research Applications

N-[2-(2-bromoethenyl)phenyl]acetamide is a chemical compound with applications in scientific research, specifically in chemistry, biology, and industry. It is used as an intermediate in the synthesis of complex organic molecules, in studies involving enzyme inhibition and protein interactions, and in the development of new materials and chemical processes.

Scientific Research Applications

This compound has applications in several scientific fields:

  • Chemistry It serves as an intermediate in synthesizing more complex organic molecules. The bromo group can be substituted with nucleophiles, and the compound can undergo oxidation and reduction reactions. For example, substitution with sodium iodide yields N-[2-(2-iodoethenyl)phenyl]acetamide, while reduction with lithium aluminum hydride produces N-[2-(2-ethylphenyl)acetamide].
  • Biology The compound is useful in studies related to enzyme inhibition and protein interactions. Its mechanism of action involves interaction with specific molecular targets, where the bromoethenyl group participates in electrophilic addition reactions, and the acetamide group forms hydrogen bonds with biological molecules, affecting biochemical pathways.
  • Industry It is used in developing new materials and chemical processes.

Chemical Reactions

This compound can undergo several types of chemical reactions:

  • Substitution Reactions The bromine atom can be replaced by other groups using nucleophiles. Sodium iodide in acetone can be used for halogen exchange reactions.
  • Oxidation Reactions The compound can be oxidized using oxidizing agents like potassium permanganate.
  • Reduction Reactions The bromoethenyl group can be reduced to form ethyl derivatives using reducing agents such as lithium aluminum hydride.

Preparation Methods

Mechanism of Action

The mechanism of action of N-[2-(2-bromoethenyl)phenyl]acetamide involves its interaction with specific molecular targets. The bromoethenyl group can participate in electrophilic addition reactions, while the acetamide group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, making the compound useful in research on enzyme inhibition and protein-ligand interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Acetamides on Aromatic Rings

N-(2-Bromophenyl)acetamide (o-Bromoacetanilide)
  • Structure : Lacks the ethenyl group; bromine is directly attached to the phenyl ring.
  • Properties : Reduced conjugation compared to the bromoethenyl analog, leading to lower reactivity in Suzuki-Miyaura couplings. Exhibits moderate antimicrobial activity .
  • Applications : Primarily used as a synthetic intermediate for agrochemicals .
N-(2-Benzoylphenyl)-2-bromoacetamide
  • Structure : Features a benzoyl group instead of bromoethenyl.
  • Properties: The electron-withdrawing benzoyl group increases electrophilicity, enhancing reactivity in nucleophilic substitutions.
  • Applications : Investigated in metal-organic frameworks (MOFs) and catalytic systems .
N-[2-[2-(2-Bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]acetamide
  • Structure: Contains diazenyl, cyano, nitro, and diethylamino groups.
  • Properties: Extended conjugation and multiple electron-withdrawing groups result in strong absorption in visible light, suggesting use as a dye or sensor. The diethylamino group improves solubility in organic solvents .

Brominated Acetamides with Heterocyclic or Aliphatic Substituents

N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide
  • Structure: Bromine on a cyclohexyl ring; phenoxy group introduces aromaticity.
  • Properties : Enhanced lipophilicity due to the cyclohexyl group, improving blood-brain barrier penetration. Demonstrated anti-inflammatory and analgesic activities in preclinical studies .
  • Applications : Explored in central nervous system (CNS) drug development .
2-(4-Bromophenyl)-N-[2-(tetrahydro-2H-pyran-4-ylsulfanyl)ethyl]acetamide
  • Structure : Tetrahydro-2H-pyran-4-ylsulfanyl group attached via an ethyl chain.
  • Properties : Sulfur atoms facilitate redox reactions and metal coordination. The pyran ring enhances metabolic stability .

Pharmacologically Active Acetamide Derivatives

N-(4-(1H-Pyrazol-1-yl)phenyl)acetamide
  • Structure : Pyrazolyl substituent on the phenyl ring.
  • Properties : Pyrazole’s hydrogen-bonding capacity improves solubility in polar solvents. Exhibits antipyretic activity comparable to paracetamol .
(S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide
  • Structure : Indole-derived hydroxy and oxo groups.

Key Data Tables

Table 1: Physical and Chemical Properties

Compound Melting Point (°C) Solubility (mg/mL) LogP Key Reactivity
N-[2-(2-Bromoethenyl)phenyl]acetamide 128–130 (est.) 1.2 (DMSO) 2.8 Suzuki coupling, halogen exchange
N-(2-Bromophenyl)acetamide 145–147 0.8 (EtOH) 2.1 Nucleophilic substitution
N-(2-Benzoylphenyl)-2-bromoacetamide 162–164 0.5 (CHCl₃) 3.2 Coordination chemistry

Q & A

Q. How can the synthesis of N-[2-(2-bromoethenyl)phenyl]acetamide be optimized for high yield and purity?

  • Methodological Answer : Synthesis optimization involves selecting appropriate bromination agents (e.g., NBS in controlled conditions) and reaction solvents (e.g., acetonitrile or DCM) under inert atmospheres. For example, analogous acetamide derivatives are synthesized using K₂CO₃ as a weak base in acetonitrile, with reaction progress monitored via TLC and purified via column chromatography . Key parameters include temperature control (room temperature to 60°C) and stoichiometric ratios of reagents. Post-synthesis, purity is validated using HPLC or GC-MS.

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the position of the bromoethenyl group and acetamide moiety. For crystallographic validation, single-crystal X-ray diffraction (XRD) provides precise bond angles and spatial arrangements, as demonstrated in structurally similar bromophenyl acetamide derivatives . Complementary techniques include FTIR for functional group analysis (amide C=O stretch at ~1650 cm⁻¹) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation.

Q. Which reactive sites in this compound are most susceptible to further chemical modification?

  • Methodological Answer : The bromoethenyl group is a primary site for cross-coupling reactions (e.g., Suzuki-Miyaura), while the acetamide’s carbonyl group can undergo nucleophilic substitution or reduction. Computational studies (e.g., DFT) predict electron-deficient regions near the bromine atom, making it reactive toward palladium-catalyzed transformations. Experimental validation via halogen-exchange reactions with iodine or chlorine can confirm reactivity patterns .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be systematically resolved?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, solvent carriers). To address this:
  • Standardize bioactivity assays using reference compounds (e.g., positive controls like cisplatin for cytotoxicity studies).
  • Validate compound stability under experimental conditions via LC-MS to rule out degradation.
  • Perform dose-response curves (IC₅₀/EC₅₀) across multiple replicates. Structural analogs with defined mechanisms, such as benzodiazolyl-acetamide derivatives, provide comparative frameworks .

Q. What computational strategies predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations assess binding affinities to proteins like kinases or GPCRs. Use the compound’s InChIKey (e.g., derived from PubChem data ) to generate 3D conformers. QSAR models trained on brominated acetamide datasets can predict ADMET properties. For example, docking studies on benzodiazolyl-acetamide analogs reveal hydrogen bonding with catalytic residues, guiding target prioritization .

Q. How does the position of the bromine atom in this compound influence its reactivity and biological activity?

  • Methodological Answer : Bromine’s electronegativity and steric effects alter electronic density, impacting both chemical reactivity and target binding. Comparative studies on ortho- vs. para-bromo isomers show differences in reaction rates (e.g., Stille coupling efficiency) and antibacterial potency. X-ray crystallography of bromophenyl acetamide derivatives highlights how halogen positioning affects intermolecular interactions in crystal lattices, which correlate with solubility and bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported solubility profiles of brominated acetamides?

  • Methodological Answer : Solubility variations may stem from polymorphic forms or measurement protocols (e.g., shake-flask vs. potentiometric methods). Use powder XRD to identify crystalline vs. amorphous phases. For aqueous solubility, employ the CheqSol approach to measure equilibrium solubility under physiological pH (1.2–7.4). Cross-reference with Hansen solubility parameters (HSPs) for solvents like DMSO or ethanol, as seen in acetamide analogs .

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